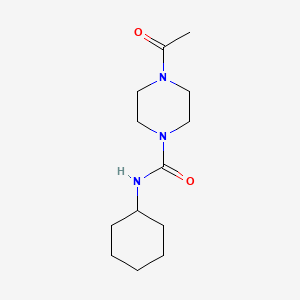
Barium calcium strontium chloride phosphate europium-doped
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium calcium strontium chloride phosphate europium-doped: is a complex inorganic compound that has garnered significant interest due to its unique luminescent properties. This compound is primarily used in the field of solid-state lighting and phosphor materials. The europium doping imparts distinctive optical characteristics, making it a valuable material for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of barium calcium strontium chloride phosphate europium-doped typically involves solid-state synthesis. The starting materials, which include barium oxide, calcium oxide, strontium oxide, phosphoric acid, and europium oxide, are mixed in stoichiometric ratios. The mixture is then subjected to high-temperature calcination, usually in the range of 900°C to 1200°C, to facilitate the formation of the desired compound. The reaction is carried out in an inert atmosphere to prevent oxidation of europium ions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The raw materials are mixed in large reactors, and the calcination process is conducted in industrial furnaces. The process parameters, such as temperature and reaction time, are carefully controlled to ensure the consistency and purity of the final product. Post-synthesis, the compound is subjected to grinding and sieving to obtain a uniform particle size distribution.
Análisis De Reacciones Químicas
Types of Reactions: Barium calcium strontium chloride phosphate europium-doped undergoes various chemical reactions, including:
Oxidation and Reduction: The europium ions in the compound can exist in multiple oxidation states, primarily Eu²⁺ and Eu³⁺. The redox behavior of europium is crucial for its luminescent properties.
Substitution Reactions: The compound can undergo substitution reactions where other metal ions replace barium, calcium, or strontium ions in the lattice structure.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can act as oxidizing agents to convert Eu²⁺ to Eu³⁺.
Reducing Agents: Hydrogen or carbon monoxide can reduce Eu³⁺ to Eu²⁺.
Substitution Reagents: Metal salts such as sodium chloride or potassium chloride can be used in substitution reactions.
Major Products Formed:
Oxidation: Conversion of Eu²⁺ to Eu³⁺ results in changes in the luminescent properties.
Reduction: Conversion of Eu³⁺ to Eu²⁺ enhances the luminescent efficiency.
Substitution: Formation of mixed-metal phosphates with altered optical properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is extensively studied for its luminescent properties, making it a valuable material for developing new phosphors for solid-state lighting and display technologies.
Biology and Medicine: In biological research, europium-doped compounds are used as luminescent markers in bioimaging and diagnostic assays due to their high luminescence and stability.
Industry: The compound is used in the manufacturing of white LEDs, where it serves as a phosphor material to convert blue light to white light. Its high luminous efficacy and color-rendering index make it suitable for energy-efficient lighting solutions.
Mecanismo De Acción
The luminescent properties of barium calcium strontium chloride phosphate europium-doped are primarily due to the europium ions. When excited by ultraviolet or blue light, the europium ions transition from a higher energy state to a lower energy state, emitting visible light in the process. The specific wavelengths of emitted light depend on the oxidation state of europium and the surrounding lattice environment. The compound’s structure allows for efficient energy transfer and emission, making it an effective phosphor material.
Comparación Con Compuestos Similares
- Calcium barium phosphate europium-doped
- Strontium barium phosphate europium-doped
- Barium calcium phosphate europium-doped
Comparison: Barium calcium strontium chloride phosphate europium-doped stands out due to its unique combination of metal ions, which provides a broader range of tunable optical properties. The presence of chloride ions in the lattice structure also influences the compound’s stability and luminescent efficiency. Compared to similar compounds, it offers enhanced luminescence and better performance in solid-state lighting applications.
Propiedades
Número CAS |
109037-74-3 |
|---|---|
Fórmula molecular |
C9H15N3O3 |
Peso molecular |
0 |
Sinónimos |
Barium calcium strontium chloride phosphate europium-doped |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



